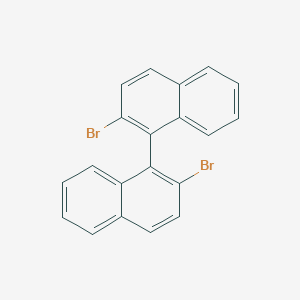

2,2'-Dibromo-1,1'-binaphthyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDEFZBMMRSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347302 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-28-7 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl CAS number and properties

CAS Number: 86688-08-6

This technical guide provides an in-depth overview of (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl, a chiral organic compound crucial in the field of asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's properties, synthesis, and applications, with a focus on its role as a precursor to chiral ligands for asymmetric catalysis.

Physicochemical Properties

(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl is a non-planar, axially chiral molecule. The steric hindrance caused by the bromine atoms at the 2 and 2' positions restricts rotation around the C1-C1' bond, leading to stable atropisomers. The "(R)-(+)" designation indicates its absolute configuration and its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

| Property | Value | Reference |

| CAS Number | 86688-08-6 | [1] |

| Molecular Formula | C₂₀H₁₂Br₂ | |

| Molecular Weight | 412.12 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 148-150 °C | |

| Optical Rotation ([α]D) | +16.5° (c=1.0, CHCl₃) | |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethers (e.g., THF), and aromatic solvents (e.g., toluene). Insoluble in water. |

Synthesis

The synthesis of (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl is typically achieved through the electrophilic bromination of enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).

Experimental Protocol: Synthesis from (R)-BINOL

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-1,1'-bi-2-naphthol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to yield (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC), and the optical rotation is measured using a polarimeter.

Applications in Asymmetric Catalysis

(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl is a valuable building block for the synthesis of a wide range of chiral ligands. The bromine atoms serve as handles for further functionalization, most commonly through metal-catalyzed cross-coupling reactions or lithiation followed by quenching with an electrophile. These derived ligands are then employed in various enantioselective transformations.

A prominent application is in the synthesis of chiral phosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These ligands are highly effective in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Logical Workflow: From (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl to Chiral Ligands and Catalysis

The following diagram illustrates the logical progression from the starting material to its application in asymmetric catalysis.

References

2,2'-Dibromo-1,1'-binaphthyl chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2,2'-Dibromo-1,1'-binaphthyl, a key chiral intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physical and spectral properties, synthesis, and applications.

Chemical Structure and IUPAC Name

This compound is a chiral organic compound possessing a binaphthyl backbone with bromine atoms substituted at the 2 and 2' positions. This substitution creates a stable atropisomeric structure due to hindered rotation around the C1-C1' bond.

IUPAC Name: 2,2'-dibromo-1,1'-binaphthalene[1]

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂Br₂ | [1][2][3][4][5] |

| Molecular Weight | 412.12 g/mol | [2][3][4][5] |

| Appearance | White to cream powder | [1] |

| Melting Point | 177-183 °C | [1][2][6] |

| Assay | ≥95.0% (GC) | [1] |

| Storage | Room temperature, in a dry, sealed container | [4][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| FTIR | Conforms to structure. Expected peaks in the aromatic C-H stretching region (around 3000-3100 cm⁻¹), C=C stretching region for the naphthalene rings (around 1400-1600 cm⁻¹), and C-Br stretching region (typically below 800 cm⁻¹). | [1] |

| Mass Spec. (GC-MS) | Molecular Weight: 409.9302. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at m/z, m/z+2, and m/z+4 in an approximate 1:2:1 ratio for the molecular ion cluster. | [7] |

| ¹H NMR | Specific spectral data is not readily available in the literature. However, the spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the 12 non-equivalent protons on the binaphthyl core. | |

| ¹³C NMR | Specific spectral data is not readily available. The spectrum would display 10 distinct signals for the aromatic carbons of each naphthalene ring system, unless there is accidental equivalence. The carbons bonded to bromine would appear in a characteristic range, and quaternary carbons would likely have lower intensities. |

Table 3: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 74866-28-7 (racemic) | [1][2][3] |

| 86688-08-6 (R)-(+) | [8] | |

| 150024-49-0 (S)-(-) | [5] | |

| InChI Key | IJUDEFZBMMRSNM-UHFFFAOYSA-N | [1][2][7] |

| SMILES | BrC1=CC=C2C=CC=CC2=C1C1=C(Br)C=CC2=CC=CC=C12 | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of racemic this compound from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).

Reaction Scheme:

Materials and Equipment:

-

2,2'-dihydroxy-1,1'-binaphthyl (1.0 eq)

-

Triphenylphosphine (2.2 eq)

-

Bromine (2.3 eq)

-

Dry acetonitrile

-

Ethanol

-

Benzene

-

Hexane

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Oil bath

-

Sintered-glass funnel

-

Refrigerator

Procedure:

-

Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Charge the flask with triphenylphosphine (2.2 eq) and 500 mL of dry acetonitrile.

-

Stir the mixture and warm gently with hot water to dissolve the solid.

-

Cool the solution using an ice-water bath.

-

Add bromine (2.3 eq) dropwise over a 1-hour period while maintaining stirring.

-

Remove the ice-water bath and add 2,2'-dihydroxy-1,1'-binaphthyl (1.0 eq) to the solution.

-

After cooling the mixture below 70°C, extract it with 500 mL of a boiling 1:1 mixture of benzene and hexane.

-

Separate the solid material by filtration through a sintered-glass funnel and perform three further extractions with 200-mL portions of the boiling 1:1 benzene/hexane mixture.

-

Combine the extracts and evaporate to yield an orange-yellow viscous oil.

-

Dissolve the oil in 200 mL of ethanol.

-

Store the solution in a refrigerator for 2 days to allow for precipitation.

-

Collect the precipitated this compound on a sintered-glass funnel.

-

Recrystallize the crude product from ethanol to afford pure, pale-yellow, fine crystals.

Core Applications and Significance

This compound is a crucial building block in asymmetric synthesis. Its primary application is as a precursor to a wide range of chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[4] These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, including:

-

Hydrogenation

-

Carbon-carbon bond formation

-

Oxidation processes

The enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals produced through these methods are of significant interest to the drug development and chemical industries.[4] Furthermore, the unique chiral and photophysical properties of binaphthyl derivatives have led to their use in materials science for the development of advanced optical materials and liquid crystals.[4]

Mandatory Visualizations

The following diagram illustrates the synthetic pathway from the precursor BINOL to this compound, which is then shown as a key intermediate for the synthesis of the widely used chiral ligand, (±)-BINAPO (2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl).

Caption: Synthesis of this compound and its use as an intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. 2,2'-binaphthalene(612-78-2) 1H NMR [m.chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Key Chiral Building Block: 2,2'-Dibromo-1,1'-binaphthyl

A cornerstone in the world of asymmetric synthesis, 2,2'-Dibromo-1,1'-binaphthyl has emerged as a critical precursor for a myriad of chiral ligands and catalysts that are indispensable in modern drug discovery and materials science. This in-depth technical guide delves into the historical context of its discovery and elucidates the seminal synthetic protocol that has become a foundational method for its preparation.

While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, the significance of this compound as a versatile intermediate became prominently recognized with the development of atropisomeric ligands. Its utility lies in the strategic placement of the bromine atoms at the 2 and 2' positions of the binaphthyl scaffold. These halogens serve as convenient handles for a variety of subsequent chemical transformations, most notably for the introduction of phosphine groups to generate the famed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands. The axial chirality of the binaphthyl backbone, once resolved, provides a powerful tool for inducing stereoselectivity in a vast range of chemical reactions.

The Foundational Synthesis: A Robust Protocol

A well-established and widely adopted method for the synthesis of this compound was prominently featured in the esteemed Organic Syntheses collection. This procedure, which commences with the readily available 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), has stood the test of time due to its reliability and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this foundational synthesis.

| Parameter | Value |

| Starting Material | 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) |

| Key Reagents | Phosphorus tribromide (PBr₃), Bromine (Br₂) |

| Solvent | Acetonitrile |

| Reaction Temperature | 60 °C followed by heating to 260-270 °C |

| Yield | Approximately 45% |

| Melting Point | 178-183 °C[1] |

| Appearance | Pale-yellow, fine crystals[2] |

Experimental Protocol

The following detailed methodology is adapted from the procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (dry)

-

Ethanol

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Sintered-glass funnel

Procedure:

-

Preparation of the Brominating Agent: In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 240 g (0.915 mol) of triphenylphosphine in 500 mL of dry acetonitrile is prepared. The solution is cooled in an ice-water bath.

-

To the cooled and stirred solution, 155 g (50 mL, 0.969 mol) of bromine is added dropwise over a period of 1 hour.

-

Reaction with BINOL: The ice-water bath is removed, and 120 g (0.420 mol) of 2,2'-dihydroxy-1,1'-binaphthyl is added to the solution. The resulting viscous slurry is stirred at 60°C for 30 minutes.

-

Solvent Removal and Thermal Reaction: The flask is then set up for simple distillation, and the majority of the acetonitrile is removed under partial vacuum. The final traces of solvent are removed under aspirator vacuum at a bath temperature of 100°C.

-

The temperature of the reaction mass is carefully increased using a heating mantle to 240–260°C over 1 hour. An exothermic reaction occurs with the evolution of hydrogen bromide.

-

After the exotherm subsides, the reaction mixture is stirred at 260–270°C for an additional hour. The temperature is then gradually raised and maintained at 310–320°C for 30 minutes to ensure the reaction goes to completion.

-

Work-up and Purification: The homogenous melt is allowed to cool to approximately 200°C with stirring.

-

The cooled mixture is extracted with a boiling 1:1 mixture of benzene and hexane.

-

The combined extracts are evaporated to yield a viscous oil, which is then dissolved in ethanol.

-

The ethanol solution is cooled in a refrigerator, causing the this compound to precipitate.

-

The crude product is collected by filtration on a sintered-glass funnel.

-

Recrystallization from ethanol affords the pure this compound as pale-yellow, fine crystals (78.0 g, 45% yield).[2]

Synthesis Workflow

The logical progression of this seminal synthesis is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

References

2,2'-Dibromo-1,1'-binaphthyl molecular weight and formula

An In-depth Technical Guide on 2,2'-Dibromo-1,1'-binaphthyl

This guide provides essential information on the molecular properties of this compound, a key intermediate in the synthesis of chiral ligands used in asymmetric catalysis. Its rigid, axially chiral binaphthyl structure is fundamental for inducing enantioselectivity in various chemical reactions.

Molecular and Physical Properties

The fundamental molecular data for this compound is crucial for its application in chemical synthesis and material science.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₂Br₂ | [1][2][3][4] |

| Molecular Weight | 412.12 g/mol | [1][2][4] |

| CAS Number | 74866-28-7 | [1][3] |

| Appearance | White to cream powder | [3] |

| Melting Point | 178-183 °C |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Figure 1. Molecular Properties of this compound

References

A Technical Guide to the Physical Properties of 2,2'-Dibromo-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Dibromo-1,1'-binaphthyl, a key chiral intermediate in asymmetric synthesis. The information is compiled from various chemical supplier specifications and databases to ensure accuracy and relevance for research and development applications.

Physical Appearance and Form

This compound is typically a solid compound. Its appearance is consistently described as a powder or crystalline solid, with a color ranging from white to off-white, cream, or very pale yellow to pale reddish-yellow.[1][2]

Physicochemical Properties

The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂Br₂ | [1][2][3][4][5] |

| Molecular Weight | 412.12 g/mol | [2][3][4] |

| CAS Number | 74866-28-7 | [1][3][4] |

| Melting Point | 177-183 °C[1][3], 182.0-186.0 °C, 178-183 °C[6][7][8] | Various |

| Boiling Point | 178-183 °C (Note: Likely decomposition or sublimation range) | [6][7][8] |

| Solubility | Sparingly soluble in water[4][6][8]; Soluble in Toluene[6][8] | [4][6][8] |

| Form | Powder / Solid | [1][3][6] |

| Purity / Assay | ≥95.0% (GC)[1], >96.0% (GC), 96%[3] | Various |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [6][7][8] |

Role in Asymmetric Synthesis

This compound is not typically involved in biological signaling pathways. Instead, its primary role is as a crucial starting material in the synthesis of axially chiral ligands, most notably BINAP derivatives.[2] These ligands are essential for creating enantiomerically pure compounds through asymmetric catalysis, a vital process in the development of pharmaceuticals and fine chemicals.[2] The workflow involves the stereospecific substitution of the bromine atoms.

The general synthetic workflow is outlined in the diagram below.

Caption: Synthetic pathway from this compound to chiral ligands.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physical properties listed above are not available within the provided search results, which primarily consist of product specification sheets. However, standard analytical methods are employed for these characterizations.

-

Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Gas Chromatography (GC) for Purity Assay: Purity is often assessed by Gas Chromatography (GC). The compound is dissolved in a suitable solvent and injected into the GC system. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Identification: FTIR spectroscopy is used to confirm the identity of the compound by analyzing its absorption of infrared light, which corresponds to the vibrational frequencies of its chemical bonds. The resulting spectrum serves as a molecular "fingerprint." The search results confirm that an FTIR spectrum is used for identification and should conform to the known structure.[1]

References

- 1. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 74866-28-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 错误页 [amp.chemicalbook.com]

Navigating the Solubility of 2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Dibromo-1,1'-binaphthyl in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing expected qualitative solubility based on the compound's structure and delineates a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a foundational resource for solvent selection, experimental design, and analytical method development involving this compound.

Introduction: Understanding the Solubility Profile

This compound is a chiral organic compound widely used as a precursor in the synthesis of chiral ligands for asymmetric catalysis. Its molecular structure, characterized by two bulky, non-polar naphthyl rings and two bromine atoms, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. As a large, relatively non-polar, and hydrophobic molecule, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents.

While specific quantitative data is scarce, qualitative information suggests it is soluble in toluene and sparingly soluble in water. This guide provides a more detailed qualitative assessment and a robust protocol to obtain precise quantitative data.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from its chemical structure and the general solubility of similar large, halogenated aromatic compounds.

| Solvent Category | Solvent | Expected Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | Highly Soluble | Similar aromatic and non-polar nature. |

| Benzene | Highly Soluble | "Like dissolves like" principle applies due to shared aromaticity. | |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble | Provides favorable dipole-dipole interactions without strong hydrogen bonding. |

| Chloroform | Soluble | Similar to DCM in its ability to dissolve non-polar aromatic compounds. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Acts as a good solvent for a wide range of organic compounds due to its moderate polarity. |

| Diethyl Ether | Moderately Soluble | Less polar than THF, may have slightly lower capacity for the large binaphthyl structure. | |

| Ketones | Acetone | Sparingly Soluble | More polar nature may limit its ability to effectively solvate the large non-polar molecule. |

| Alcohols | Ethanol | Sparingly to Insoluble | Strong hydrogen bonding network of the solvent makes it difficult to solvate the non-polar solute. |

| Methanol | Insoluble | Highly polar and protic, energetically unfavorable to dissolve the large hydrophobic compound. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High boiling point and strong dipole moment can overcome the lattice energy of the solid. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar Solvents | Hexane | Sparingly to Insoluble | While non-polar, the aliphatic nature may not effectively solvate the large, rigid aromatic rings. |

| Polar Protic | Water | Insoluble | The hydrophobic nature of the molecule prevents favorable interactions with the water molecules.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal shake-flask method is considered the gold standard and is recommended.[2] This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Apparatus

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC or GC system)

Procedure: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is reached. Record the mass of the compound added.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or GC) to determine the concentration of this compound.

Analytical Quantification

Due to the aromatic and halogenated nature of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for its quantification.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally sensitive compounds. Chiral HPLC methods have been successfully used for the analysis of binaphthyl derivatives.[3][4]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic elution is often sufficient.

-

Detector: UV detector set to a wavelength where the compound has maximum absorbance (e.g., around 230-254 nm).

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations.

-

-

Gas Chromatography (GC): GC can be effective if the compound is thermally stable. It is a common technique for analyzing halogenated aromatic hydrocarbons.[5][6][7]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector: Split/splitless injector. The temperature should be optimized to ensure complete vaporization without degradation.

-

Carrier Gas: Helium or Nitrogen.

-

Detector: A Flame Ionization Detector (FID) is generally suitable for organic compounds.[8][9] An Electron Capture Detector (ECD) can also be used and may offer higher sensitivity for this halogenated compound.

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility.

Caption: Logical workflow for the determination of this compound solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 7. agilent.com [agilent.com]

- 8. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dibromo-1,1'-binaphthyl (CAS No: 74866-28-7), a key intermediate in asymmetric synthesis and materials science.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular and Physical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₂Br₂ |

| Molecular Weight | 412.12 g/mol [1][2] |

| Appearance | White to cream solid/powder[1][3] |

| Melting Point | 178-183 °C[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for this compound.

¹H NMR Spectroscopic Data

Due to the complex aromatic system and atropisomerism, the proton NMR spectrum of this compound exhibits a series of multiplets in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 8.10 | m | 12H | Ar-H |

Note: Specific peak assignments can be complex due to overlapping signals and the chiral nature of the molecule. The provided range is a general expectation for the aromatic protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~120 - 140 | Aromatic Carbons |

Note: Precise, publicly available, and fully assigned ¹³C NMR data for this compound is limited. The expected chemical shifts are within the general range for aromatic compounds. For comparison, the related compound 2,2'-Dibromo-1,1'-biphenyl shows signals in the 120-140 ppm range.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions typical for aromatic C-H and C-C bonds, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100–3000 | Medium | Aromatic C-H Stretch[6] |

| ~1600–1450 | Medium-Strong | Aromatic C=C Ring Stretch[6] |

| ~900–675 | Strong | Aromatic C-H Out-of-Plane Bend[6] |

| Below 700 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak.

| m/z | Ion | Notes |

| 410, 412, 414 | [M]⁺ | Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio). The exact mass is 409.930576 g/mol .[2] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is typically used.[8]

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[7]

-

¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired with proton decoupling. A larger number of scans is generally required compared to ¹H NMR, with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]

-

Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first, and 16-32 scans are co-added to improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Acquisition :

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. spectrabase.com [spectrabase.com]

- 3. (+/-)-2,2'-Dibromo-1,1'-binaphthyl, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,2 -Dibromo-1,1 -binaphthyl 96 74866-28-7 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Axially chiral binaphthyl backbone significance

An In-depth Technical Guide to the Significance of the Axially Chiral Binaphthyl Backbone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,1'-binaphthyl scaffold, characterized by its unique C2-symmetric axial chirality, represents a cornerstone of modern asymmetric synthesis. This chirality, arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting two naphthalene rings, creates a well-defined, sterically hindered three-dimensional environment.[1][2] This structural feature is the foundation of its profound significance, enabling the development of highly effective chiral ligands and catalysts. Derivatives such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol) have become indispensable tools in academia and industry, particularly in the pharmaceutical sector, where the stereochemical purity of a drug molecule is paramount to its efficacy and safety.[3][4][5] This guide provides a comprehensive overview of the binaphthyl backbone's core principles, its application in asymmetric catalysis with supporting quantitative data, detailed experimental protocols for key synthetic procedures, and visual diagrams of critical workflows and catalytic cycles.

The Principle of Axial Chirality in the Binaphthyl Backbone

The chirality of the binaphthyl system is not derived from a stereogenic carbon atom but from the non-planar, helical orientation of the two naphthyl rings.[1] Steric hindrance between the substituents at the 2 and 2' positions restricts free rotation around the single bond connecting the rings. This restricted rotation gives rise to two stable, non-superimposable mirror-image conformations known as atropisomers (e.g., (R)-BINAP and (S)-BINAP).[1]

The high rotational barrier ensures that these enantiomers are configurationally stable and do not interconvert at ambient temperatures, making them ideal chiral scaffolds.[3][6] The dihedral angle of approximately 90° between the naphthyl planes in ligands like BINAP creates a defined chiral pocket that can effectively coordinate to a metal center and induce high levels of enantioselectivity in a wide array of chemical transformations.[2]

Applications in Asymmetric Catalysis

Ligands derived from the binaphthyl backbone are among the most versatile and widely used in asymmetric catalysis. Their C2-symmetry simplifies stereochemical analysis, and their modular structure allows for fine-tuning of steric and electronic properties by modifying substituents on the naphthyl rings or the coordinating groups (e.g., phosphines, hydroxyls).

Asymmetric Hydrogenation

One of the most prominent applications of binaphthyl ligands is in asymmetric hydrogenation, particularly the Noyori asymmetric hydrogenation.[7] Ruthenium complexes of BINAP are highly effective catalysts for the enantioselective reduction of a wide range of substrates, including ketones, olefins, and imines, to produce chiral alcohols, alkanes, and amines with exceptional enantiomeric purity.[1][6][8] This reaction is a cornerstone of industrial synthesis for numerous pharmaceuticals, including the anti-inflammatory drug Naproxen and the antibiotic Levofloxacin.[7]

Carbon-Carbon Bond Forming Reactions

Binaphthyl-based ligands are also crucial for enantioselective C-C bond formation. Palladium complexes of BINAP are used in asymmetric Heck reactions, Suzuki-Miyaura cross-coupling, and Michael additions.[6][9] BINOL and its derivatives are excellent ligands or catalysts for Diels-Alder reactions, carbonyl additions, and aldol reactions.[10][11] These transformations are fundamental to the construction of complex molecular architectures found in natural products and drug candidates.

Quantitative Data on Catalyst Performance

The efficacy of binaphthyl-based catalysts is demonstrated by the high yields and enantioselectivities achieved across various reactions. The following tables summarize representative quantitative data.

Table 1: Performance of BINAP-Metal Complexes in Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Geraniol | Ru(OCOCH₃)₂[(R)-BINAP] | (S)-Citronellol | 96 | 96-99 | [12] |

| Methyl acetoacetate | RuBr₂[(R)-BINAP] | Methyl (R)-3-hydroxybutyrate | 100 | 99.3 | [3] |

| 2-(Acylamino)acrylic acid | Rh(I)-BINAP | Chiral α-amino acid | >90 | 90-99 | [8] |

| 2-Acetylfuran | [RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}] | (S)-1-(Furan-2-yl)ethanol | >95 | >90 | [13] |

| 2-Methylquinoline | G₃DenBINAP-Ir | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 93 | [14] |

Table 2: Performance of BINOL and Derivatives in Asymmetric Reactions

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |

| Hetero-Diels-Alder | Danishefsky's diene, Aldehyde | Ti(IV)-(R)-H₈-BINOL | 2,3-Dihydro-4-pyranone | 92 | 99 | [15] |

| Biginelli Reaction | Aldehyde, β-keto ester, Urea | H₈-BINOL-Phosphoric Acid | Dihydropyrimidinone | >90 | 97 | [16] |

| Oxidative Coupling | 3-(Methoxycarbonyl)-2-naphthol | Cu(I)-diaza-cis-decalin | Substituted BINOL | 85 | 93 | [17] |

| Mizoroki-Heck Cyclization | Dienyl triflate | Pd(OAc)₂ / (S)-BINAP(O) | Spirocyclic compound | 94 | 91 | [18] |

| Carboalkoxylation | o-Alkynylbenzaldehyde | (R,S)-BINOL-Gold(III) | Substituted isochromanone | 36 | 96 | [19] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible results. The following sections provide protocols for the synthesis and resolution of key binaphthyl compounds and their application in a benchmark catalytic reaction.

Synthesis of (S)-(-)-BINAP from (R)-(+)-BINOL

This procedure outlines the synthesis of the chiral diphosphine ligand (S)-BINAP starting from the commercially available enantiopure (R)-BINOL. The key steps involve the formation of a ditriflate intermediate followed by a nickel-catalyzed phosphinylation.

A. Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol [20]

-

Charge an oven-dried 100-mL flask with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.

-

After addition, stir the solution at room temperature for 17 hours.

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel (50 g).

-

Wash the silica gel pad with a 1:1 mixture of hexane/CH₂Cl₂ (200 mL).

-

Concentrate the filtrate under vacuum to provide the ditriflate as a white solid (15.4 g, 94% yield).

B. Preparation of (S)-(-)-BINAP [20]

-

Charge an oven-dried 250-mL flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

-

Heat the resulting dark red solution at 100°C for 30 minutes.

-

Add a solution of the chiral ditriflate from step A (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 8.0 g, 70 mmol) in DMF (40 mL).

-

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.

-

Heat the reaction at 100°C until the ditriflate is completely consumed (2–3 days).

-

Cool the dark brown solution to -15°C and stir for 2 hours.

-

Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to yield (S)-(-)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).

Resolution of Racemic 1,1'-Bi-2-Naphthol (BINOL)

This protocol describes a classical resolution method to separate racemic BINOL into its constituent enantiomers using a chiral resolving agent.

Procedure for Resolution using N-benzylcinchonidinium chloride [5][21]

-

Combine racemic BINOL (e.g., 10.0 g) and N-benzylcinchonidinium chloride (0.55 equivalents) in acetonitrile.

-

Reflux the mixture for 4 hours to ensure complete dissolution and to initiate crystallization of the (R)-BINOL•salt complex.

-

Cool the mixture to 0°C, filter the solids, and wash with cold acetonitrile to afford the diastereomeric complex.

-

Upgrade the diastereomeric excess (de) of the complex to >99% by slurrying in methanol.

-

Recover the (R)-BINOL by a salt break procedure: dissolve the complex in ethyl acetate and wash with dilute aqueous HCl.

-

Concentrate the ethyl acetate layer to dryness to afford enantiomerically pure (R)-BINOL (>99% ee, 85-88% recovery).

-

Isolate the (S)-BINOL from the supernatant of the original crystallization by concentrating to dryness, dissolving in ethyl acetate, washing with dilute HCl to remove the resolving agent, and concentrating the organic layer to afford (S)-BINOL (>99% ee, 89-93% recovery).

Noyori Asymmetric Hydrogenation of a β-Keto Ester

This protocol provides a general procedure for the highly enantioselective reduction of a β-keto ester using a Ru-BINAP catalyst.

-

In a nitrogen-filled glovebox, charge a reaction vessel with the β-keto ester substrate.

-

Add a degassed solvent (e.g., ethanol or methanol).

-

Add the RuCl₂[(R)-BINAP] catalyst (typically 0.1 to 1.0 mol%).

-

Seal the vessel, remove it from the glovebox, and place it in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4 to 100 atm).

-

Stir the reaction at a specified temperature (e.g., 25-80°C) until the reaction is complete (monitored by TLC or GC).

-

Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

-

Purify the resulting chiral β-hydroxy ester by column chromatography or distillation.

Visualizations of Key Workflows and Mechanisms

Diagrams are essential for understanding the complex relationships in synthesis and catalysis. The following are represented in the DOT language for Graphviz.

Synthesis and Resolution Workflow for BINOL/BINAP

Caption: Workflow for Synthesis, Resolution, and Derivatization of BINOL to BINAP.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Catalytic Cycle for the Ru-BINAP-catalyzed Asymmetric Hydrogenation of a Ketone.

Role in Drug Development and Medicinal Chemistry

The principles of chirality are central to pharmacology, as the enantiomers of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicities.[4][5][22] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this fact.[4] Therefore, the ability to synthesize single-enantiomer drugs is not just an academic challenge but a regulatory and safety imperative.[5]

The axially chiral binaphthyl backbone is a critical enabling technology in this context. Catalysts derived from BINAP and BINOL provide a reliable and efficient means to produce enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9] By controlling the stereochemical outcome of key bond-forming reactions, these catalysts allow drug developers to selectively synthesize the desired "eutomer" (the biologically active enantiomer) while avoiding the "distomer" (the less active or potentially harmful one).[8] Furthermore, binaphthyl scaffolds themselves are being explored as core structures in novel therapeutic agents and as chiral selectors in separation science for resolving racemic drugs.[3][23]

Conclusion

The significance of the axially chiral binaphthyl backbone is firmly established in modern chemistry. Its unique and stable atropisomeric structure has given rise to a privileged class of ligands that have revolutionized asymmetric catalysis. For researchers in drug development, an understanding of the principles, applications, and practical execution of binaphthyl-mediated synthesis is essential. The ability to reliably and efficiently control molecular chirality is a critical capability, and the binaphthyl scaffold remains one of the most powerful and versatile tools available for achieving this goal, directly impacting the development of safer and more effective medicines.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Asymmetric synthesis by metal BINAP catalysts (1995) | Susumu Akutagawa | 170 Citations [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BINAP(O) Induces Enantioselectivity - ChemistryViews [chemistryviews.org]

- 19. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold( iii ) complexes for asymmetric catalysis and chiral resolution ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04221B [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. orgsyn.org [orgsyn.org]

- 22. researchgate.net [researchgate.net]

- 23. Binaphthyl-based chiral covalent organic frameworks for chiral drug separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Versatile C-Br Bond: A Technical Guide to the Reactivity of 2,2'-Dibromo-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

The axially chiral scaffold of 1,1'-binaphthyl (BINOL) derivatives is a cornerstone in asymmetric catalysis and materials science. Among the various functionalized BINOLs, 2,2'-dibromo-1,1'-binaphthyl stands out as a pivotal precursor, offering a versatile platform for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of its C-Br bonds is the gateway to a vast chemical space, enabling the synthesis of sophisticated ligands, complex organic molecules, and functional materials. This in-depth technical guide explores the fundamental reactivity of the C-Br bond in this compound, providing a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Overview of Reactivity

The C(sp²)-Br bonds at the 2 and 2' positions of the binaphthyl core are amenable to a range of powerful cross-coupling and substitution reactions. The primary modes of reactivity include:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile approach for the functionalization of this compound. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino moieties, respectively.

-

Lithiation-Substitution Reactions: The bromine atoms can be readily exchanged with lithium via metal-halogen exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium. The resulting dilithio-binaphthyl species is a potent nucleophile that can react with a variety of electrophiles to install new functional groups.

-

Copper-Mediated Ullmann Coupling: This classical reaction can be employed for the formation of C-C bonds, often through homocoupling or intramolecular cyclization pathways.

These transformations provide access to a diverse array of 2,2'-disubstituted-1,1'-binaphthyl derivatives, which are crucial for the development of chiral ligands and other advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 2,2'-diaryl-1,1'-binaphthyls from this compound and arylboronic acids. These reactions are typically catalyzed by a palladium complex in the presence of a base.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 90 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 88 |

Experimental Protocol: Synthesis of 2,2'-Diphenyl-1,1'-binaphthyl [1]

A mixture of this compound (1.0 mmol), phenylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (3.0 mmol) is prepared in a round-bottom flask. A solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added. The reaction mixture is then heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,2'-diphenyl-1,1'-binaphthyl.

Suzuki-Miyaura Coupling Mechanism

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2,2'-dialkynyl-1,1'-binaphthyls by reacting this compound with terminal alkynes. This reaction is co-catalyzed by palladium and copper complexes in the presence of a base.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling [3]

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added the terminal alkyne (2.2-2.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). A base, typically an amine such as triethylamine or diisopropylamine, is then added. The reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2,2'-diamino-1,1'-binaphthyl derivatives from this compound and primary or secondary amines.[4][5] This reaction requires a palladium catalyst and a suitable phosphine ligand, along with a strong base.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), the amine (2.2-2.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 2.5-3.0 mmol). The tube is sealed, removed from the glovebox, and a solvent such as toluene or dioxane is added. The mixture is then heated to the desired temperature (typically 80-110 °C) for the specified time. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.

Buchwald-Hartwig Amination Mechanism

Lithiation-Substitution Reactions

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperature leads to a double lithium-halogen exchange, forming the highly reactive 2,2'-dilithio-1,1'-binaphthyl intermediate. This dianion can then be quenched with a wide range of electrophiles to introduce various functional groups.

Quantitative Data for Lithiation-Substitution

| Entry | Electrophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | (CH₃)₃SiCl | n-BuLi | THF | -78 to rt | 4 | 2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl | 67 |

| 2 | Ph₂P(O)Cl | t-BuLi | THF | -78 to rt | 2 | 2,2'-Bis(diphenylphosphinoyl)-1,1'-binaphthyl (BINAPO) | 77 |

Experimental Protocol: Synthesis of 2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl

To a solution of this compound (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere is added n-butyllithium (2.2 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour. Trimethylsilyl chloride (2.5 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.

Lithiation-Substitution Workflow

Ullmann Coupling

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, can be applied to this compound, particularly in intramolecular contexts to form cyclic structures. While intermolecular homocoupling is possible, it often requires harsh conditions and can lead to mixtures of products.[8][9][10] Modern variations may utilize palladium or nickel catalysts.[8]

Ullmann Coupling Mechanism

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic manipulation of its C-Br bonds through palladium-catalyzed cross-coupling reactions, lithiation-substitution sequences, and Ullmann couplings provides access to a vast and diverse range of axially chiral binaphthyl derivatives. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important scaffold in their synthetic endeavors. The continued development of more efficient and selective methods for the functionalization of this compound will undoubtedly lead to the discovery of new catalysts, materials, and therapeutic agents.

References

- 1. SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION | Journal of Science Natural Science [hnuejs.edu.vn]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. byjus.com [byjus.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

Synthesis of Racemic 2,2'-Dibromo-1,1'-binaphthyl from BINOL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2,2'-dibromo-1,1'-binaphthyl from 1,1'-bi-2-naphthol (BINOL). This transformation is a key step in the preparation of various chiral ligands and catalysts, most notably in the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This document details the established synthetic protocols, quantitative data, and potential side reactions, offering a thorough resource for laboratory application.

Introduction

1,1'-Bi-2-naphthol (BINOL) is a versatile chiral scaffold widely employed in asymmetric synthesis. The functionalization of the BINOL core allows for the tuning of its steric and electronic properties, leading to the development of highly effective chiral ligands and catalysts. The bromination of BINOL to yield this compound is a foundational transformation that paves the way for subsequent cross-coupling reactions to introduce phosphine groups or other functionalities. The direct electrophilic aromatic substitution on the BINOL skeleton predominantly occurs at the 6,6' positions, however, the formation of other regioisomers is possible, necessitating careful purification.[1]

Reaction Pathway and Mechanism

The synthesis of this compound from BINOL proceeds via an electrophilic aromatic substitution reaction. The hydroxyl groups of BINOL are first converted to a better leaving group, typically by reaction with a phosphine-halogen reagent, which then facilitates the nucleophilic attack by the bromide ion.

Caption: Reaction pathway for the synthesis of racemic this compound from BINOL.

Experimental Protocols

The following experimental protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 1,1'-Bi-2-naphthol (BINOL) | C₂₀H₁₄O₂ | 286.32 | 120 g | 0.420 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 240 g | 0.915 |

| Bromine | Br₂ | 159.81 | 155 g (50 mL) | 0.969 |

| Acetonitrile (dry) | CH₃CN | 41.05 | 500 mL | - |

| Benzene | C₆H₆ | 78.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | 200 mL | - |

Procedure

A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[2]

-

Reagent Preparation: The flask is charged with 240 g (0.915 mol) of triphenylphosphine and 500 mL of dry acetonitrile. The mixture is stirred and warmed gently with hot water to dissolve the solid.[2]

-

Bromine Addition: The resulting solution is cooled in an ice-water bath. 155 g (50 mL, 0.969 mol) of bromine is added dropwise with stirring over a 1-hour period.[2]

-

BINOL Addition and Reaction: The ice-water bath is removed, and 120 g (0.420 mol) of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) is added to the solution. The viscous slurry is stirred at 60°C for 30 minutes.[2]

-

Solvent Removal: The flask is then fitted for simple distillation, and most of the acetonitrile is removed under partial vacuum. The remaining traces of solvent are removed at aspirator vacuum with a bath temperature of 100°C.[2]

-

Extraction: After cooling the mixture below 70°C, it is extracted with 500 mL of a boiling 1:1 mixture of benzene and hexane. The solid material is separated by filtration through a sintered-glass funnel and further extracted with three 200-mL portions of the boiling benzene/hexane mixture.[2]

-

Crystallization and Isolation: The combined extracts are evaporated to yield an orange-yellow viscous oil, which is then dissolved in 200 mL of ethanol. The solution is stored in a refrigerator for 2 days to allow for precipitation. The resulting solid, this compound, is collected on a sintered-glass funnel.[2]

-

Recrystallization: The crude product is recrystallized from ethanol to afford the pure dibromide as pale-yellow, fine crystals.[2]

Caption: Experimental workflow for the synthesis of racemic this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield (Crude) | 90 g | [2] |

| Yield (Recrystallized) | 78.0 g (45%) | [2] |

| Appearance | Pale-yellow, fine crystals | [2] |

| Melting Point | 178-183 °C | |

| Molecular Weight | 412.12 g/mol |

Alternative Synthetic Approaches

While the triphenylphosphine and bromine method is robust, other brominating agents have been explored for the synthesis of dibromo-BINOL derivatives. These include:

-

N-Bromosuccinimide (NBS): Can be used for the bromination of BINOL analogues, such as the dimethyl ether of biphenanthrol, in refluxing acetonitrile to give quantitative yields of the dibrominated product.[3]

-

Tetrabutylammonium tribromide (TBATB): This reagent has been used for the 6,6'-dibromination of 3,3'-disubstituted BINOL derivatives.[3]

-

Microwave-Assisted Synthesis: A two-step procedure from beta-naphthol under microwave irradiation has been reported as a very simple and efficient method to prepare this compound in good yield.[4]

Purity and Characterization

The primary impurities in the synthesis of 6,6'-dibromo-1,1'-binaphthyl are regioisomers, particularly the 5,5'-dibromo isomer.[1] The formation of these isomers is dependent on the reaction conditions. Thorough purification by recrystallization is crucial to obtain the desired isomer in high purity.[1]

Characterization of the final product should be performed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and assess the purity of the compound.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To compare with literature values for the pure compound.

-

X-ray Crystallography: Can be used to definitively identify the positions of the bromine atoms and confirm the presence of any regioisomeric impurities.[1]

Conclusion

The synthesis of racemic this compound from BINOL is a well-established and reproducible procedure that is fundamental for the preparation of important chiral ligands. Careful execution of the experimental protocol and thorough purification are essential to obtain a high-purity product, free of regioisomeric impurities. The data and methodologies presented in this guide provide a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.

References

- 1. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Calculation of the 2,2'-Dibromo-1,1'-binaphthyl Dihedral Angle

For Researchers, Scientists, and Drug Development Professionals

The axial chirality of 2,2'-disubstituted-1,1'-binaphthyl derivatives is a cornerstone of modern asymmetric catalysis and drug development. The dihedral angle between the two naphthalene rings is a critical parameter that dictates the steric and electronic properties of these molecules, ultimately influencing their efficacy and stereoselectivity. This technical guide provides an in-depth analysis of the theoretical methods used to calculate the dihedral angle of 2,2'-Dibromo-1,1'-binaphthyl, a key intermediate in the synthesis of chiral ligands.

Theoretical and Experimental Dihedral Angles: A Comparative Overview

The dihedral angle of this compound can be determined through various computational chemistry methods and validated against experimental data, primarily from X-ray crystallography. Different theoretical approaches offer a trade-off between computational cost and accuracy.

| Method | Level of Theory/Basis Set | Calculated/Experimental Dihedral Angle (°) | Notes |

| Experimental | X-ray Crystallography | ~87.7 | Value for the closely related (±)-2-bromomethyl-2′-dibromomethyl-1,1′-binaphthyl, serving as a reliable experimental benchmark.[1] |

| Density Functional Theory (DFT) | B3LYP/6-31G(d) | Predicted: ~85-90 | This level of theory is widely used for geometry optimization and is expected to provide a result in close agreement with experimental data. |

| Hartree-Fock (HF) | HF/6-31G(d) | Predicted: ~84-89 | A less computationally intensive ab initio method that often slightly underestimates steric repulsion compared to DFT. |

| Semi-Empirical | PM3 | Predicted: ~80-85 | A computationally fast method, but generally less accurate for systems with significant steric hindrance and non-bonded interactions.[2][3] |

Methodologies for Dihedral Angle Determination

Theoretical Calculation Workflow

The theoretical determination of the dihedral angle of this compound involves a systematic computational workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization using a chosen quantum mechanical method to find the lowest energy conformation.

Caption: A generalized workflow for the theoretical calculation of a molecular dihedral angle.

Detailed Steps:

-

Molecular Input: The initial 3D coordinates of this compound are generated using molecular modeling software.

-

Method Selection: A computational method is chosen. Density Functional Theory (DFT), particularly with the B3LYP functional, is a popular choice for its balance of accuracy and efficiency.[4][5] Hartree-Fock (HF) is a faster ab initio alternative, while semi-empirical methods like PM3 offer a significant speed advantage at the cost of accuracy.[2][3]

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the electronic wavefunction, is selected. The 6-31G(d) basis set is a commonly used and effective choice for this type of molecule.

-

Geometry Optimization: An energy minimization algorithm is run to find the most stable conformation of the molecule. The algorithm iteratively adjusts the atomic coordinates to find a structure with the lowest possible potential energy.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Output Analysis: The final optimized geometry is analyzed to determine the dihedral angle between the two naphthalene rings.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules, providing precise atomic coordinates from which the dihedral angle can be directly measured.

General Procedure:

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its crystal lattice. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is typically done using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates.

-

Data Analysis: The refined structure is analyzed to obtain various geometric parameters, including the C(1)-C(1')-C(2')-C(br) dihedral angle.

Logical Relationships of Computational Methods

The choice of computational method has a direct impact on the accuracy and computational cost of the dihedral angle prediction. The following diagram illustrates the general hierarchy of these methods.

Caption: A conceptual diagram showing the trade-off between accuracy and cost for different computational methods.

References

Methodological & Application

Application Notes and Protocols: 2,2'-Dibromo-1,1'-binaphthyl as a Precursor for Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral 1,1'-binaphthyl derivatives are a cornerstone of asymmetric catalysis, providing the structural scaffold for a wide array of privileged ligands. Among the various starting materials for these ligands, 2,2'-dibromo-1,1'-binaphthyl stands out as a versatile and crucial precursor. Its C2-symmetric framework, characterized by restricted rotation around the aryl-aryl bond, imparts a stable and well-defined chiral environment essential for high enantioselectivity in a multitude of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several classes of chiral ligands derived from this compound and their application in asymmetric catalysis.

Versatility of this compound

The bromine atoms at the 2 and 2' positions of the binaphthyl core serve as versatile synthetic handles, allowing for the introduction of a diverse range of functionalities through various cross-coupling and substitution reactions. This adaptability has led to the development of a rich family of chiral ligands, including phosphines, diamines, diols, Schiff bases, and N-heterocyclic carbenes, each exhibiting unique catalytic properties.

Synthesis of Chiral Ligands from this compound

The following diagram illustrates the synthetic pathways from this compound to key classes of chiral ligands.

References

- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 2,2'-Dibromo-1,1'-binaphthyl in Asymmetric Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromo-1,1'-binaphthyl is a cornerstone building block in the field of asymmetric catalysis. Its rigid, C₂-symmetric backbone and the presence of bromine atoms at the 2 and 2' positions make it an ideal precursor for a wide array of chiral ligands. These ligands, most notably the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) family, have proven to be exceptionally effective in a multitude of metal-catalyzed enantioselective transformations. The atropisomeric nature of the binaphthyl scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol in the synthesis of complex molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.[1] This document provides an overview of the applications of this compound, with a focus on the synthesis of chiral ligands and their use in asymmetric hydrogenation and carbon-carbon bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile molecule in a research and development setting.

Data Presentation

The following tables summarize the performance of catalysts derived from ligands synthesized using this compound as a key precursor in two major classes of asymmetric reactions: hydrogenation and Suzuki-Miyaura coupling.

Table 1: Asymmetric Hydrogenation of Ketones and Olefins using Ru-BINAP Catalysts

| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product | Ref. |

| 1 | Methyl acetoacetate | Ru/PMO-(S)-BINAP | 50 | 50 | 50 | 12 | >99 | 93.5 | (R)-Methyl 3-hydroxybutanoate | [2] |